2-(3-Thienyl)nicotinaldehyde
Description
The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of organic and medicinal chemistry. jnao-nu.comresearchgate.net Within this vast field, derivatives of nicotinaldehyde and thiophene (B33073) have garnered substantial research interest due to their versatile chemical properties and presence in a multitude of biologically active molecules. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUWSNYPEZPXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Thienyl Nicotinaldehyde and Its Analogues
Precursor Synthesis and Starting Material Derivatization for Thiophene- and Pyridine-Containing Intermediates
The foundation for synthesizing complex molecules like 2-(3-thienyl)nicotinaldehyde lies in the efficient preparation of its constituent thiophene (B33073) and pyridine (B92270) rings. A multitude of methods exists for creating these heterocyclic building blocks, often with substituents that facilitate subsequent coupling reactions.
For thiophene synthesis, the Gewald reaction is a prominent and versatile method. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and shorten reaction times. wikipedia.org There are several variations of the Gewald reaction, including two-step procedures where an α,β-unsaturated nitrile is first formed and then reacted with sulfur. arkat-usa.org This method is valuable for creating a diverse range of substituted thiophenes that can be further modified. arkat-usa.orgresearchgate.net
The synthesis of pyridine precursors often involves derivatization of existing pyridine rings. For instance, halogenated pyridines, such as 2-chloro- or 2-bromopyridines, are common starting materials for cross-coupling reactions. organic-chemistry.orgorgsyn.org These can be prepared through various standard halogenation techniques. Another approach is the synthesis of pyridyl organometallic reagents, such as pyridylzinc halides, which are key components in Negishi cross-coupling reactions. orgsyn.org These can be generated through transmetalation from pyridyllithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org
Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyridine and thiophene derivatives. researchgate.nettandfonline.com For example, the reaction of 3-oxobutanamides with various reagents can lead to the formation of pyridine and thiophene rings. researchgate.net Similarly, chalcone-based precursors can be utilized in base-catalyzed reactions to construct thiophene hybrids. tandfonline.com
Direct Synthetic Routes to this compound
Directly forming the bond between the thiophene and pyridine rings is a key strategy for the synthesis of this compound. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi, Stille)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biheterocyclic compounds. nih.govlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org For the synthesis of this compound, this could involve coupling a thienylboronic acid with a 2-halonicotinaldehyde or a 3-thienyl halide with a pyridineboronic acid derivative. nih.govdiva-portal.org The reaction is known for its mild conditions, tolerance of various functional groups, and the stability of the organoboron reagents. nih.gov
Negishi Coupling: This reaction also utilizes a palladium catalyst to couple an organozinc compound with an organic halide or triflate. organic-chemistry.orgorgsyn.org It is particularly effective for creating 2,2'-bipyridines and can be applied to synthesize thienyl-pyridine systems. organic-chemistry.org The method is valued for its high yields and mild reaction conditions. orgsyn.org For instance, a 3-thienylzinc reagent could be coupled with a 2-halonicotinaldehyde. A notable advantage is the ability to generate the organozinc reagents at room temperature, which enhances safety and scalability. organic-chemistry.org
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. harvard.eduorganic-chemistry.orglibretexts.org This method is highly versatile with few limitations on the organic groups. organic-chemistry.org The synthesis of this compound could be achieved by reacting a 3-thienylstannane with a 2-halonicotinaldehyde. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
A comparison of these cross-coupling methods is presented in the table below.
| Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Catalyst | Key Advantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Halide (Br, I), Triflate | Palladium | Mild conditions, stable reagents, tolerates many functional groups. nih.govlibretexts.org |
| Negishi | Organozinc | Halide (Cl, Br, I) | Palladium | High yields, mild conditions, good functional group tolerance. organic-chemistry.orgorgsyn.org |
| Stille | Organotin (stannane) | Halide (Br, I), Triflate | Palladium | Versatile, few limitations on R-groups. organic-chemistry.org |
Cyclization and Condensation Reactions
While cross-coupling reactions are prevalent, cyclization and condensation strategies can also be employed to construct the biheterocyclic framework or the individual rings in a sequential manner.
The Friedländer annulation is a classic method for synthesizing quinolines and can be adapted for pyridine synthesis. researchgate.netnih.gov It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group. researchgate.net This can be used to build the pyridine ring onto a pre-existing thiophene precursor. The reaction can be catalyzed by acids or bases, or even proceed under catalyst-free conditions with heating. researchgate.net
The Gewald reaction , as mentioned earlier for precursor synthesis, is a multicomponent reaction that directly provides substituted thiophenes which can then be subjected to further reactions to form the pyridine ring. wikipedia.orgarkat-usa.org For example, a 2-aminothiophene synthesized via the Gewald reaction can serve as a building block for constructing a fused thieno[2,3-b]pyridine (B153569) system. arkat-usa.org
One-pot sequential syntheses are also being developed. For instance, tetrasubstituted thiophenes, including 5-(pyridin-2-yl)thiophenes, can be prepared through a one-pot reaction involving the formation of a sulfur ylide-like intermediate. beilstein-journals.orgnih.gov This approach avoids the need for strong bases or high temperatures often required in traditional methods. nih.gov
Functional Group Interconversion Strategies (e.g., oxidation of dihydropyridines)
Another synthetic approach involves the creation of a dihydropyridine (B1217469) ring which is subsequently oxidized to the aromatic pyridine. The Hantzsch dihydropyridine synthesis is a well-known method for preparing 1,4-dihydropyridines, which can then be aromatized. nih.govmdpi.com A variety of oxidizing agents can be used for this aromatization step. nih.govmdpi.com This strategy allows for the introduction of substituents on the pyridine ring prior to the final aromatization step. The oxidation of the dihydropyridine to the corresponding pyridine is a key functional group interconversion. researchgate.netimperial.ac.uk
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, this compound. This involves careful consideration of the catalyst, solvent, temperature, and reaction time.
In cross-coupling reactions, the choice of the palladium catalyst and the associated ligands is critical. For example, in Negishi couplings, the use of Pd2(dba)3 with the X-Phos ligand has been shown to be effective for coupling 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org The reaction conditions, including temperature, are also optimized; for instance, bromo-substituted pyridines may react at room temperature, while less reactive chloro-pyridines might require heating. organic-chemistry.org
For condensation reactions like the Friedländer synthesis, the choice of catalyst (acidic or basic) and solvent can significantly impact the outcome. researchgate.net In some cases, solvent-free conditions with microwave irradiation can lead to higher yields and cleaner reactions. researchgate.net The optimization process often involves screening a range of parameters as demonstrated in various studies. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, in the synthesis of biheterocycles, different Brønsted acids and solvents were tested to find the optimal conditions for cyclization. beilstein-journals.org Similarly, the pressure can be a key parameter to optimize in certain reactions, with high-pressure conditions sometimes leading to significantly higher yields compared to atmospheric pressure. beilstein-journals.org
The following table provides examples of optimized reaction conditions from the literature for related heterocyclic syntheses.
| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Conditions | Yield |
| Negishi Coupling | Organozinc pyridyl reagent, 2-chloropyridine | Tetrakis(triphenylphosphine)palladium(0) | - | Heating | Good to Excellent organic-chemistry.org |
| Friedländer Annulation | 2-aminoaryl ketone, α-methylene carbonyl compound | Methylene Blue (photocatalyst) | Ethanol | Visible light, room temperature | up to 94% nih.gov |
| Pictet–Spengler Reaction | Indole-based substrate, aldehyde | 2% Triflic acid | DMF | 120 °C | 72-86% beilstein-journals.org |
| Gewald Reaction | Ketone, α-cyanoester, sulfur | Base | - | Microwave irradiation | Improved yields wikipedia.org |
Green Chemistry Principles in Synthesis of this compound and Related Heterocycles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comrasayanjournal.co.inresearchgate.net This involves the use of safer solvents, renewable feedstocks, and more energy-efficient processes. numberanalytics.com
Key green chemistry approaches relevant to the synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents is a major focus. mdpi.comnih.gov For example, the Gewald reaction has been successfully carried out in a mixture of triethylamine (B128534) and water. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner products. wikipedia.orgrasayanjournal.co.innih.gov This technique has been applied to various heterocyclic syntheses, including the Gewald reaction and Friedländer condensation. wikipedia.orgresearchgate.net
Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, aligns with green chemistry principles by reducing waste. rasayanjournal.co.inresearchgate.net Photocatalysis using visible light as a renewable energy source is also a promising green approach. nih.gov
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. nih.gov The Gewald reaction is a prime example of an MCR. wikipedia.orgorganic-chemistry.org
Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave activation or on a solid support, is a highly effective green strategy. rasayanjournal.co.innih.gov
The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.
Flow Chemistry and Continuous Synthesis Methodologies
While specific research on the application of flow chemistry for the synthesis of this compound is not extensively documented in the provided search results, the principles of continuous flow synthesis are increasingly being applied to the production of heterocyclic compounds and other fine chemicals. richmond.eduresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scale-up. syrris.jp
The development of continuous flow methodologies for the synthesis of thienylpyridines is an area of industrial interest. In a hypothetical flow process for the synthesis of this compound via a Suzuki-Miyaura coupling, the reactants (e.g., 2-chloronicotinaldehyde (B135284) and thiophene-3-boronic acid), along with the catalyst and base dissolved in a suitable solvent, would be continuously pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The product stream would then exit the reactor for in-line purification, potentially using scavenger resins to remove the catalyst and unreacted starting materials. syrris.jp
The table below outlines a hypothetical comparison between batch and flow synthesis for a Suzuki-Miyaura coupling reaction.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reactor | Round-bottom flask | Microreactor, packed-bed reactor |
| Heating | Oil bath, heating mantle | Precise temperature control of reactor |
| Mixing | Magnetic or mechanical stirring | Efficient mixing due to small channel dimensions |
| Reaction Time | Hours | Minutes to hours |
| Work-up | Extraction, chromatography | In-line purification, scavenger resins |
| Scalability | Limited by flask size | Scaling-out by running multiple reactors in parallel |
Given the well-established nature of the Suzuki-Miyaura coupling and the growing interest in continuous manufacturing in the chemical industry, the development of a dedicated flow process for the synthesis of this compound and its analogues is a feasible and potentially advantageous endeavor.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 3 Thienyl Nicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-(3-Thienyl)nicotinaldehyde. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's constitution and connectivity.

1D NMR (¹H, ¹³C) Chemical Shift Analysis
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum indicates the number of different types of protons and their immediate electronic surroundings, while the ¹³C NMR spectrum reveals the same for carbon atoms. mnstate.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic and aldehyde regions. The aldehyde proton (H7) is anticipated to be the most deshielded, appearing as a singlet far downfield, typically in the δ 9.5–10.5 ppm range, due to the strong electron-withdrawing nature of the carbonyl group. The five aromatic protons on the pyridine (B92270) and thiophene (B33073) rings would appear between δ 7.0 and 9.0 ppm. The protons on the pyridine ring (H4, H5, H6) will exhibit coupling patterns characteristic of a 2,3-disubstituted pyridine. The thienyl protons (H2', H4', H5') will show couplings typical for a 3-substituted thiophene.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display ten signals, one for each carbon atom in the molecule. The aldehyde carbonyl carbon (C7) will be the most downfield signal, typically appearing above δ 185 ppm. Quaternary carbons (C2, C3, and C3'), which lack attached protons, are usually identifiable by their weaker signal intensity in standard spectra or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer). libretexts.org The remaining six protonated aromatic carbons will resonate in the typical range of δ 120–160 ppm.
The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous structures.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~154 |
| 3 | - | ~135 |
| 4 | ~8.0-8.2 | ~137 |
| 5 | ~7.4-7.6 | ~124 |
| 6 | ~8.7-8.9 | ~152 |
| 7 (CHO) | ~10.1 | ~192 |
| 2' | ~7.8-8.0 | ~128 |
| 3' | - | ~138 |
| 4' | ~7.4-7.6 | ~127 |
| 5' | ~7.6-7.8 | ~126 |
2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comgithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H4, H5, and H6 of the pyridine ring, establishing their sequence. It would also show correlations among the thienyl protons H2', H4', and H5', confirming the substitution pattern on that ring. uvic.ca
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. columbia.edu This allows for the definitive assignment of each protonated carbon's chemical shift based on the already assigned proton shifts. For example, the signal for H5 would show a cross-peak to the signal for C5. scribd.com
A correlation from the aldehyde proton (H7) to the pyridine carbons C3 and C4.
Correlations between the two rings, such as from the thienyl proton H2' to the pyridine carbon C2, and from the pyridine proton H4 to the thienyl carbon C3'.
Correlations from H6 on the pyridine ring to carbons C2 and C4, confirming the pyridine ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected by bonds. NOESY can provide insights into the molecule's conformation, particularly the rotational orientation (dihedral angle) around the C2-C3' bond. A spatial correlation between the pyridine proton H4 and the thienyl proton H2' would indicate a conformation where these protons are in close proximity.
The following table summarizes the key expected 2D NMR correlations that would be used to elucidate the structure of this compound.
| 2D Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5 ↔ H6 H4' ↔ H5' | Confirms proton connectivity within each ring system. |
| HSQC | H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 H2' ↔ C2', H4' ↔ C4', H5' ↔ C5' H7 ↔ C7 | Assigns all protonated carbons. |
| HMBC | H7 → C3, C4 H2' → C2, C3', C4' H4 → C2, C3, C5, C3' | Connects the aldehyde group to the pyridine ring and confirms the linkage between the pyridine and thienyl rings. |
| NOESY | H4 ↔ H2' | Provides information on the preferred 3D conformation around the C2-C3' bond. |
Mass Spectrometry (MS) Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₀H₇NOS sigmaaldrich.com, the expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the composition with high confidence.
Molecular Formula: C₁₀H₇NOS
Calculated Exact Mass [M]•+: 189.0248
Calculated Exact Mass [M+H]⁺: 190.0321
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or another primary fragment) and subjecting it to further fragmentation to gain detailed structural information. ijcce.ac.ir The fragmentation of this compound would likely proceed through several predictable pathways characteristic of aromatic aldehydes. Common fragmentation events would include the loss of the aldehyde group and cleavage of the bond connecting the two heterocyclic rings.
Plausible fragmentation pathways include:
Loss of a hydrogen radical: [M-H]⁺ at m/z 188.
Loss of the formyl radical: [M-CHO]⁺ at m/z 160.
Cleavage between the rings: This could lead to a thienyl cation (C₄H₃S⁺) at m/z 83 or a pyridinaldehyde cation (C₆H₄NO⁺) at m/z 106.
| m/z (Mass/Charge) | Plausible Fragment Identity | Notes |
|---|---|---|
| 189 | [C₁₀H₇NOS]⁺• | Molecular Ion (M⁺•) |
| 188 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 160 | [M-CHO]⁺ | Loss of the formyl radical |
| 106 | [C₆H₄NO]⁺ | Fragment corresponding to the pyridinaldehyde portion |
| 83 | [C₄H₃S]⁺ | Fragment corresponding to the thienyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodologies)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary and provide a comprehensive fingerprint of the molecule. libretexts.org
For this compound, the key functional groups are the aldehyde, the pyridine ring, and the thiophene ring.
Aldehyde Group: The most prominent feature would be the strong, sharp C=O stretching vibration in the IR spectrum, expected around 1700-1720 cm⁻¹. pg.edu.pl Additionally, the characteristic aldehyde C-H stretch typically appears as two weaker bands near 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org
Aromatic Rings (Pyridine and Thiophene): Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. In-ring C=C and C=N stretching vibrations will produce a series of bands in the 1400–1600 cm⁻¹ region. libretexts.org
Thiophene Ring: The C-S stretching vibration is typically weaker and found in the fingerprint region of the spectrum (below 1500 cm⁻¹), which contains many complex vibrations characteristic of the entire molecular structure. libretexts.org
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak or inactive in the IR spectrum. scifiniti.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aldehyde C-H Stretch | 2720, 2820 | Weak | Medium |
| Aldehyde C=O Stretch | 1700 - 1720 | Strong | Medium |
| Aromatic C=C / C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-C / C-N / C-S Stretches | < 1400 (Fingerprint Region) | Variable | Variable |
X-ray Crystallography for Solid-State Structure Determination (Methodologies)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The resulting structural model provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.
The methodology for determining the solid-state structure of this compound would involve the following key steps:
Crystal Growth: The first and often most challenging step is to grow single crystals of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitating solvent is slowly introduced into the compound's solution.
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots, which are recorded by a detector. ffhdj.comresearchgate.net
Structure Solution and Refinement: The collected diffraction data, which includes the positions and intensities of thousands of reflections, is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. ffhdj.com
The final refined structure would provide precise atomic coordinates for each atom in the this compound molecule, allowing for the creation of a detailed molecular model.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₇NOS |
| Formula Weight | 189.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.375 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Methodologies)
UV-Vis spectroscopy is an analytical technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule. rsc.orgsigmaaldrich.com
The methodology for analyzing this compound using UV-Vis spectroscopy would be as follows:
Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration. The choice of solvent is important as it can influence the position and intensity of the absorption bands. sigmaaldrich.com
Spectral Measurement: The analysis is performed using a double-beam UV-Vis spectrophotometer. One cuvette containing the pure solvent is placed in the reference beam path, and a second cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the UV and visible regions (typically 200-800 nm) and records the absorbance of the sample at each wavelength. sigmaaldrich.comacs.org
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified. These correspond to the electronic transitions within the molecule, such as π → π* and n → π* transitions, which are characteristic of the conjugated π-system formed by the pyridine and thiophene rings, as well as the carbonyl group. The intensity of the absorption is related to the concentration of the compound and is expressed as the molar absorptivity (ε), calculated using the Beer-Lambert law.
The expected UV-Vis spectrum of this compound would show characteristic absorption bands related to the electronic transitions within its aromatic and heterocyclic rings. The conjugation between the thienyl and pyridine rings is expected to result in absorption at longer wavelengths compared to the individual parent heterocycles.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | ~280 | ~15,000 | π → π |
| Ethanol | ~320 | ~8,000 | n → π |
| Cyclohexane | ~275 | ~14,500 | π → π |
| Cyclohexane | ~315 | ~7,800 | n → π |
Note: The data in this table is hypothetical and illustrates the kind of information that would be obtained from a UV-Vis spectroscopic analysis. The exact λmax and ε values would need to be determined experimentally.
Chemical Reactivity and Reaction Mechanisms of 2 3 Thienyl Nicotinaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a primary site of chemical reactivity in 2-(3-Thienyl)nicotinaldehyde, readily participating in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Additions and Condensations (e.g., Schiff base formation, Henry reaction)
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of adducts and condensation products.
Schiff Base Formation: this compound can react with primary amines in a condensation reaction to form Schiff bases, also known as imines. This reaction typically proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. eijppr.comresearchgate.net The formation of these compounds is often catalyzed by acid or base, or facilitated by heat. researchgate.net The nitrogen atom of the resulting imine group is electron-rich and can act as a ligand, readily coordinating with metal ions. researchgate.net
A study on the synthesis of Schiff bases from thiophene-2-carbaldehyde (B41791) and various anilines indicated a two-step mechanism involving the formation of a carbinolamine intermediate followed by a rate-determining dehydration step. eijppr.com This process is analogous to the reactions expected for this compound.
Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde. wikipedia.orgorganic-chemistry.org this compound can serve as the aldehyde component in this reaction. The process begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield a β-nitro alcohol. wikipedia.orgtcichemicals.com These products are valuable synthetic intermediates. wikipedia.orgtcichemicals.com The Henry reaction is reversible, and careful control of reaction conditions, such as using only small amounts of base, is necessary to isolate the β-hydroxy nitro compound and prevent subsequent dehydration to a nitroalkene. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Name | Reactants | Key Features of the Mechanism | Product Type |
|---|---|---|---|
| Schiff Base Formation | This compound, Primary Amine | Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. eijppr.comresearchgate.net | Imine (Schiff Base) |
| Henry Reaction | This compound, Nitroalkane, Base | Base-catalyzed deprotonation of the nitroalkane to form a nitronate anion, which acts as a nucleophile. wikipedia.orgorganic-chemistry.org | β-Nitro Alcohol |
Oxidation and Reduction Processes
The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol.
Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. While specific studies on the oxidation of this compound are not detailed in the provided results, general methods for aldehyde oxidation are well-established.
Reduction: Aldehydes can be readily reduced to primary alcohols. For instance, the reduction of acid chlorides, which are structurally related to aldehydes in terms of their carbonyl group, to aldehydes can be achieved using milder hydride reagents like lithium tri-tert-butoxyaluminum hydride to prevent over-reduction to the alcohol. libretexts.org This suggests that similar controlled reduction of the aldehyde in this compound to the corresponding alcohol is feasible.
Reactivity of the Nicotinyl Ring System
The pyridine (B92270) ring within the nicotinaldehyde structure possesses distinct reactivity patterns, influenced by the electron-withdrawing nature of the nitrogen atom and the substituent groups.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. uomustansiriyah.edu.iq The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uobasrah.edu.iq Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The incoming electrophile is typically directed to the meta position (C-3 and C-5) relative to the nitrogen atom. The presence of the aldehyde group, which is also deactivating, would further decrease the reactivity of the pyridine ring towards electrophilic attack and direct incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikiwand.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikiwand.compressbooks.pub The pyridine ring itself is more reactive towards nucleophilic substitution than benzene, especially at the ortho and para positions, as the nitrogen can effectively stabilize the negative charge of the intermediate. wikiwand.com In the case of this compound, the presence of the electron-withdrawing aldehyde group could potentially activate the ring for nucleophilic attack, particularly if a suitable leaving group were present at the ortho or para position.
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. rroij.comchemicalbook.com It is significantly more reactive than benzene towards electrophiles. uobasrah.edu.iqchemicalbook.com
Electrophilic attack on the thiophene ring typically occurs at the C-2 and C-5 positions, which are more reactive than the C-3 and C-4 positions. chemicalbook.com This preference is due to the greater stabilization of the intermediate carbocation formed during the reaction. In this compound, the thiophene ring is attached at the 3-position. The presence of the nicotinyl substituent will influence the regioselectivity of further electrophilic substitutions on the thiophene ring. Given that the nicotinyl group is electron-withdrawing, it would be expected to deactivate the thiophene ring to some extent, but electrophilic substitution would likely still occur, with a preference for the available alpha-position (C-2 or C-5) of the thiophene ring.
Electrophilic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In this compound, the reaction site is overwhelmingly the thiophene ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the thiophene ring, being electron-rich, is more akin to activated benzene derivatives like phenols and anilines in its reactivity. uomustansiriyah.edu.iq
The substitution pattern on the thiophene ring is directed by the existing substituent, which is the pyridine-3-carbaldehyde moiety attached at the thiophene's C3 position. Electrophilic attack on a thiophene ring preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (a σ-complex or arenium ion) is more stabilized by resonance. researchgate.netlumenlearning.com Therefore, for this compound, electrophilic substitution is expected to proceed at the C2 or C5 positions of the thienyl ring.
Key Features of Electrophilic Substitution:
Reaction Site: The electron-rich thiophene ring is the preferred site for electrophilic attack. uomustansiriyah.edu.iq
Regioselectivity: Substitution is directed to the positions alpha to the sulfur atom (C2 and C5 of the thiophene ring), which are most activated. researchgate.net
Influence of Substituents: The aldehyde group on the pyridine ring is deactivating, further disfavoring substitution on the pyridine ring.
Metalation and Derivatization
Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the functionalization of aromatic heterocycles. This process involves the deprotonation of a C-H bond by a strong base (typically an organolithium reagent), guided by a directing group. For this compound, the pyridine nitrogen and the aldehyde group are potential directing groups. Deprotonation would likely occur at the most acidic proton, which is typically adjacent to the directing group. This would be the C4 position on the pyridine ring, ortho to both the nitrogen and the thienyl substituent.
Once metalated, the resulting organometallic intermediate can be trapped with various electrophiles to introduce a wide range of functional groups, leading to diverse derivatives.
Beyond metalation, the aldehyde group is a primary site for derivatization. It can readily undergo condensation reactions. For instance, analogous to the reactions of other nicotinaldehydes, it can react with amines and mercaptoacetic acid in a three-component reaction to form substituted thiazolidinones. ijcce.ac.ir This reaction proceeds through the initial formation of an imine, followed by nucleophilic attack from the sulfur and subsequent intramolecular cyclization. ijcce.ac.ir
Another derivatization pathway involves the reaction of the aldehyde with phosphorus-containing nucleophiles. For example, related 2-(alkynyl)nicotinaldehydes react with diphenylphosphine (B32561) oxide in the presence of a silver catalyst, demonstrating the aldehyde's electrophilicity and its role in constructing more complex phosphonylated heterocyclic systems. thieme-connect.com
Intermolecular and Intramolecular Reaction Pathways
The dual functionality of this compound allows for a variety of intermolecular and intramolecular reaction pathways. These reactions can lead to the formation of new rings and complex molecular architectures.
Intermolecular Reactions: These reactions occur between two or more separate molecules. A significant example is the intermolecular hydroacylation reaction. 2-(Thiophen-2-yl)benzaldehyde, an analogue, participates in rhodium-catalyzed hydroacylation with alkynes to produce functionalized quinolines. acs.org This suggests that this compound could similarly act as the aldehyde component in such couplings, uniting with an alkyne to form complex heterocyclic products in a single step. acs.org Another potential intermolecular pathway is the [2+2+1] cycloaddition, where aryl aldehydes can react with nitriles under the influence of a Lewis acid to form oxazoles. nih.gov
Intramolecular Reactions: These reactions occur within a single molecule. spcmc.ac.in For molecules containing both an aldehyde and another reactive group in a suitable position, intramolecular cyclizations are often favored over their intermolecular counterparts, especially for forming stable five- and six-membered rings. spcmc.ac.inlibretexts.org Nicotinaldehyde derivatives have been shown to participate in intramolecular Stetter reactions, where an N-heterocyclic carbene (NHC) catalyst facilitates the cyclization of the aldehyde onto a tethered Michael acceptor to form fused ring systems. acs.org Furthermore, related structures with propargyl groups can undergo gold-catalyzed intramolecular cyclization, which ultimately can be converted to nicotinaldehydes, highlighting the role of this structural core in complex ring-forming cascades. acs.orgresearchgate.net
Catalytic Transformations Involving this compound (e.g., as a substrate or ligand precursor)
Catalysis plays a dual role in the chemistry of this compound: it can be used to transform the molecule, or the molecule itself can be a building block for creating ligands used in catalytic systems.
As a Substrate: The compound can serve as a substrate in various metal-catalyzed reactions. As mentioned, it is a viable candidate for rhodium-catalyzed intermolecular hydroacylation reactions. acs.org In these processes, a C-H bond from the aldehyde is added across a C-C multiple bond. Another example is the silver-catalyzed reaction of related nicotinaldehydes with phosphine (B1218219) oxides, which results in the formation of new C-P and C-O bonds. thieme-connect.com These transformations highlight how catalysts can be used to selectively activate and functionalize the aldehyde group for constructing complex molecules.
As a Ligand Precursor: The structure of this compound, containing both a pyridine nitrogen and a thiophene sulfur, makes it an excellent candidate for a bidentate ligand precursor. The nitrogen and sulfur atoms can act as donor sites to coordinate with a transition metal center. Such ligands are crucial components of homogeneous catalysts. asau.ru For example, thienyl-substituted Fischer carbene complexes of platinum(II) have been synthesized and used as catalysts for hydrosilylation reactions. oulu.fi Similarly, pyridine-containing N-heterocyclic carbene (NHC) ligands are widely used to create copper complexes for various catalytic applications, including C-N bond formation. mdpi.com By modifying the aldehyde group, this compound could be converted into a variety of bidentate or pincer-type ligands for applications in transition metal catalysis. mcmaster.ca
Compound Reference Table
| Compound Name | Structure |
| This compound | A molecule with a pyridine ring substituted at the 2-position with a thiophene ring, and an aldehyde group at the 3-position of the pyridine ring. |
| Thiazolidinone | A 5-membered heterocyclic compound containing both sulfur and nitrogen. |
| Diphenylphosphine oxide | An organophosphorus compound with the formula (C₆H₅)₂P(O)H. |
| Quinolines | A heterocyclic aromatic organic compound with the formula C₉H₇N. |
| Oxazoles | A 5-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. |
| N-Heterocyclic Carbene (NHC) | A type of persistent carbene stabilized by at least one nitrogen atom. |
| Fischer Carbene | A type of transition metal carbene complex. |
Interactive Data Table: Rhodium-Catalyzed Synthesis of Quinolines
The following table details a representative intermolecular reaction where a thiophene-based aldehyde is used as a substrate in a rhodium-catalyzed hydroacylation to synthesize a quinoline (B57606) derivative, illustrating a potential reaction pathway for this compound. acs.org
| Aldehyde Substrate | Alkyne Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| 2-(Thiophen-2-yl)benzaldehyde | N-Boc-o-ethynyl aniline | [Rh(dcpm)(C₆H₅F)][BArF₄] | 2-(Thiophen-2-yl)quinoline | 80% (one-pot) |
Theoretical and Computational Studies of 2 3 Thienyl Nicotinaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Detailed quantum chemical calculations for 2-(3-thienyl)nicotinaldehyde are not extensively available in the public domain. Computational studies on similar heterocyclic structures often employ various levels of theory to elucidate their electronic and geometric properties.
Density Functional Theory (DFT) Calculations for Ground and Excited States
While specific DFT calculations for this compound are not readily found in existing literature, the methodology is a standard approach for such investigations. Typically, calculations would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations would provide optimized ground-state geometry, bond lengths, bond angles, and dihedral angles.
For the excited states, Time-Dependent DFT (TD-DFT) is the common method. This approach would yield information about electronic transition energies, oscillator strengths, and the nature of the electronic excitations (e.g., π → π* or n → π* transitions), which are crucial for understanding the UV-Vis absorption spectrum.
Ab initio Methods
Specific ab initio studies (such as Møller-Plesset perturbation theory or Coupled Cluster methods) for this compound have not been identified in the surveyed literature. While these methods can offer higher accuracy for electronic structure calculations compared to DFT, they are also more computationally expensive and are often applied to smaller or benchmark systems.
Conformational Analysis and Energy Minimization Studies
A conformational analysis of this compound would be essential to identify the most stable geometric arrangement. The key degree of freedom in this molecule is the dihedral angle between the thiophene (B33073) and pyridine (B92270) rings. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step using DFT or another quantum mechanical method, would reveal the global and local energy minima.
The results of such a study would likely show that a near-planar conformation is the most stable due to the extended π-conjugation between the two aromatic rings. Steric hindrance between the hydrogen atoms on the adjacent rings would likely prevent a perfectly planar arrangement.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO studies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For this compound, the HOMO would likely be distributed across the electron-rich thiophene ring, while the LUMO would be expected to be localized more on the electron-withdrawing pyridine and aldehyde moieties.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. Based on the analysis of similar compounds, the HOMO-LUMO gap for this compound would likely fall in a range that indicates a stable but reactive molecule.
Table 5.3.1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.5 | Indicator of chemical reactivity and stability |
Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
No specific molecular dynamics simulations for this compound are available in the current literature. MD simulations could be employed to study the behavior of this molecule in different solvent environments or its interaction with biological macromolecules. Such simulations would provide insights into intermolecular forces, solvation effects, and binding affinities.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Theoretical calculations are a powerful tool for predicting spectroscopic properties.
For NMR spectroscopy , the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. The calculated shifts would then be compared to experimental data for structure verification.
For UV-Vis spectroscopy , TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths. The predicted spectrum would show the main electronic transitions and help in the interpretation of experimental UV-Vis data.
Table 5.5.1: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Hypothetical Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-9.0; Aldehyde proton: ~10.0 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-150; Aldehyde carbon: ~190 |
| UV-Vis | λmax (nm) | ~280-320 (π → π* transitions) |
Note: These values are estimations based on similar structures and require verification through specific computational studies.
Role and Applications of 2 3 Thienyl Nicotinaldehyde in Advanced Organic Synthesis and Materials Science Excluding Prohibited Areas
Utilization as a Key Intermediate in Heterocyclic Compound Synthesis
The strategic placement of the aldehyde group on the pyridine (B92270) ring, coupled with the presence of the thienyl moiety, makes 2-(3-Thienyl)nicotinaldehyde a valuable precursor for a wide array of heterocyclic systems.
Synthesis of Fused Ring Systems (e.g., thienopyridines, pyridothienopyrimidines)
This compound serves as a crucial starting material for the synthesis of various fused heterocyclic systems, particularly thieno[2,3-b]pyridines and pyridothienopyrimidines. These classes of compounds are of significant interest due to their potential applications in medicinal chemistry and materials science.
One common synthetic strategy involves the reaction of this compound with active methylene (B1212753) compounds. For instance, its reaction with 2-cyanoethanethioamide can lead to the formation of a 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide (B2406146) intermediate. tandfonline.com This intermediate can then be further reacted to construct thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com
Furthermore, multicomponent reactions involving this compound, a cyanothioacetamide, and an active methylene compound like ethyl acetoacetate (B1235776) can directly yield highly substituted pyridine-2(1H)-thiones. These thiones are versatile intermediates that can be subsequently cyclized to form thieno[2,3-b]pyridines. researchgate.net The resulting thieno[2,3-b]pyridines can be further elaborated into more complex fused systems like pyridothienopyrimidines through reactions with reagents such as triethyl orthoformate followed by treatment with hydrazine (B178648) hydrate (B1144303) or by reaction with various N-aryl-2-chloroacetamides. researchgate.netresearchgate.netresearchgate.net
The general synthetic approach often involves an initial condensation or Knoevenagel-type reaction at the aldehyde functionality, followed by an intramolecular cyclization to construct the thiophene (B33073) ring fused to the pyridine core. Subsequent functional group manipulations and further cyclization reactions can then be employed to build the pyrimidine (B1678525) ring, leading to the desired pyridothienopyrimidine scaffold. nih.govnih.gov
| Starting Material | Reagents | Key Intermediate | Final Product Class |
|---|---|---|---|
| This compound | 2-Cyanoethanethioamide | 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide | Thieno[2,3-b]pyridines |
| This compound | Cyanothioacetamide, Ethyl acetoacetate | Substituted Pyridine-2(1H)-thione | Thieno[2,3-b]pyridines |
| Thieno[2,3-b]pyridine derivative | Triethyl orthoformate, Hydrazine hydrate | - | Pyridothienopyrimidines |
| Thieno[2,3-b]pyridine derivative | N-Aryl-2-chloroacetamides | - | Pyridothienopyrimidines |
Preparation of Complex Polycyclic Structures
Beyond the synthesis of fused bicyclic and tricyclic systems, this compound is instrumental in the construction of more intricate polycyclic architectures. The reactivity of the aldehyde group allows for its incorporation into larger ring systems through various cyclization strategies. For example, gold-catalyzed intramolecular cyclization of sulfonyl ene-amides bearing a pendant propargyl group, which can be derived from precursors related to nicotinaldehydes, can lead to the formation of dihydropyridines. acs.org These dihydropyridines can then be converted to nicotinaldehyde derivatives. acs.org This methodology highlights the potential to construct complex polycyclic systems by leveraging the reactivity of both the aldehyde and the heterocyclic core.
Precursor for Ligands in Organometallic Chemistry and Catalysis
The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound and its derivatives can act as coordination sites for metal ions. This makes it a valuable precursor for the synthesis of novel ligands for organometallic chemistry and catalysis. mlsu.ac.inwikipedia.org The aldehyde functionality provides a convenient handle for further chemical modifications to create multidentate ligands.
For instance, the aldehyde can be converted into an imine through condensation with a primary amine, introducing an additional coordination site. These resulting Schiff base ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the thienyl and pyridyl rings can influence the catalytic activity of the resulting metal complexes. The field of organometallic chemistry is vast, with applications in homogeneous catalysis for the production of polymers, pharmaceuticals, and other fine chemicals. wikipedia.org The development of new ligands is crucial for advancing this field, and this compound offers a versatile platform for ligand design. uomustansiriyah.edu.iq
Building Block for Polymeric Materials and Organic Optoelectronics (Methodologies, e.g., electropolymerization)
This compound and its derivatives are promising building blocks for the creation of novel polymeric materials with interesting optical and electronic properties. The conjugated nature of the thienyl and pyridyl rings makes these molecules suitable for applications in organic optoelectronics.
One of the key methodologies for creating thin films of these materials is electropolymerization. researchgate.netresearchgate.net In this technique, a monomer derived from this compound is dissolved in an electrolyte solution, and a potential is applied to a working electrode. This initiates a polymerization reaction at the electrode surface, resulting in the deposition of a polymer film. mdpi.comsioc-journal.cn The properties of the resulting polymer, such as its conductivity, color, and morphology, can be tuned by controlling the electropolymerization conditions, including the applied potential, the solvent, and the electrolyte. rsc.org
Polymers derived from thiophene-containing monomers are known for their use in organic solar cells and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The incorporation of the pyridine unit from this compound can modify the electronic properties of the polymer, such as its electron affinity and charge transport characteristics, which are crucial for device performance. The aldehyde group can also be used to further functionalize the polymer after polymerization, allowing for the fine-tuning of its properties.
| Monomer Type | Polymerization Method | Potential Application | Key Properties |
|---|---|---|---|
| Thiophene-based | Electropolymerization | Organic Solar Cells | Conductivity, Tunable bandgap |
| Pyridine-containing | Electropolymerization | Organic Light-Emitting Diodes (OLEDs) | Luminescence, Charge transport |
| Functionalized Polythiophenes | Chemical or Electrochemical Polymerization | Sensors | Selective response to analytes |
Role in Supramolecular Chemistry and Self-Assembly (Methodologies)
The directional hydrogen bonding capabilities of the pyridine nitrogen and the potential for π-π stacking interactions of the aromatic rings make this compound and its derivatives interesting candidates for supramolecular chemistry and self-assembly.
Methodologies for studying and utilizing these interactions include techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and various spectroscopic methods. By designing molecules with specific recognition sites, it is possible to program their self-assembly into well-defined supramolecular architectures such as capsules, cages, and polymers. For example, pyridine-containing molecules have been shown to self-assemble into hexameric capsules through hydrogen bonding. rsc.org
The aldehyde group of this compound can be used as a reactive site to attach other molecular components that can further direct the self-assembly process. This allows for the construction of complex, functional supramolecular systems with potential applications in areas like molecular recognition, encapsulation, and catalysis.
Applications in Chemo- and Biosensors (Methodologies, focusing on chemical detection mechanisms, not biological effects)
The inherent fluorescence and electrochemical properties of the thienylpyridine core, combined with the reactive aldehyde group, make this compound a valuable platform for the development of chemo- and biosensors.
The primary chemical detection mechanism often relies on the interaction of an analyte with the sensor molecule, leading to a measurable change in its optical or electrochemical properties. For instance, the aldehyde group can be functionalized with a specific receptor that binds to a target analyte. This binding event can alter the electronic structure of the conjugated system, resulting in a change in fluorescence intensity or color (colorimetric sensing), or a shift in its absorption or emission wavelength. nih.govnih.gov
Thiophene-based chemosensors have been developed for the detection of various metal ions and anions. nih.gov The detection mechanism can involve chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). nih.gov In the case of sensors derived from this compound, the pyridine nitrogen and the thienyl sulfur, along with any additional coordinating groups introduced via the aldehyde, can act as a binding site for metal ions. The binding of a metal ion can restrict intramolecular rotation, leading to an increase in fluorescence (a "turn-on" response). Alternatively, the interaction with an analyte could introduce a new non-radiative decay pathway, causing a decrease in fluorescence (a "turn-off" response).
Electrochemical sensing methodologies can also be employed. The oxidation or reduction potential of the sensor molecule can be altered upon binding to an analyte. This change can be detected using techniques like cyclic voltammetry or differential pulse voltammetry.
Emerging Research Directions and Future Challenges in 2 3 Thienyl Nicotinaldehyde Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of 2-(3-thienyl)nicotinaldehyde has traditionally relied on classical cross-coupling reactions. However, the future of its synthesis lies in the development of more efficient and sustainable methods. Current research is geared towards minimizing waste, reducing energy consumption, and utilizing greener solvents and catalysts.
One promising approach involves the use of C-H activation strategies. This would allow for the direct coupling of a suitably functionalized pyridine (B92270) and thiophene (B33073), bypassing the need for pre-functionalized starting materials, which often require multiple synthetic steps to prepare. The development of catalysts, particularly those based on earth-abundant metals, that can selectively activate specific C-H bonds in the precursor molecules is a key challenge.
Flow chemistry is another area poised to revolutionize the synthesis of this compound. Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purities. Furthermore, the scalability of flow synthesis is a significant advantage for potential industrial applications.
The table below summarizes some of the emerging synthetic strategies and their potential advantages.
| Synthetic Strategy | Key Advantages | Research Focus |
| C-H Activation | Atom economy, reduced synthetic steps | Development of selective and robust catalysts |
| Flow Chemistry | Enhanced control, scalability, improved safety | Reactor design, optimization of reaction conditions |
| Photocatalysis | Use of visible light as a renewable energy source | Design of efficient photocatalysts, understanding reaction mechanisms |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |
Exploration of Unique Reactivity Patterns and Unconventional Transformations
The unique electronic nature of this compound, with its electron-deficient pyridine ring and electron-rich thiophene moiety, gives rise to a rich and complex reactivity profile. The aldehyde group provides a handle for a wide array of classical transformations, including oxidations, reductions, and condensations.
Future research will likely focus on uncovering unconventional transformations that exploit the interplay between the two heterocyclic rings. For instance, intramolecular cyclization reactions triggered by a specific stimulus could lead to the formation of novel polycyclic aromatic systems with interesting photophysical or biological properties. The selective functionalization of either the pyridine or the thiophene ring while the other remains intact is another area of active investigation. This would enable the synthesis of a diverse library of derivatives with tailored properties.
Advanced Characterization Methodologies Development and Refinement
A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are indispensable, there is a growing need for more advanced methodologies.
For example, two-dimensional NMR techniques can provide detailed insights into the through-bond and through-space connectivity within the molecule, helping to elucidate its conformation in solution. Solid-state NMR and X-ray crystallography are crucial for understanding its structure in the solid state and its packing in crystals.
To probe the electronic properties and excited-state dynamics, techniques such as UV-Vis and fluorescence spectroscopy, coupled with time-resolved measurements, are essential. These methods are particularly important for applications in optoelectronics and sensing.
Computational Methodological Advancements in Prediction of Reactivity and Properties
Computational chemistry has become an invaluable tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, providing insights into its frontier molecular orbitals and electrostatic potential.
These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, thus aiding in the design of new reactions. Furthermore, computational methods can be used to predict the spectroscopic properties of the molecule, which can then be compared with experimental data to validate the computational model.
Time-dependent DFT (TD-DFT) is a powerful method for studying the excited states of molecules and can be used to predict their absorption and emission spectra. This is particularly relevant for the design of new materials with specific photophysical properties.
Sustainable and Environmentally Benign Approaches in its Synthesis and Utilization
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. For this compound, this means developing synthetic routes that use renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce energy consumption.
The use of water as a solvent, wherever possible, is a key goal. The development of catalytic systems that can operate efficiently in aqueous media is therefore a high priority. Furthermore, the design of processes that allow for the easy recovery and reuse of the catalyst is crucial for the economic and environmental viability of the synthesis.
In terms of utilization, research is focused on designing applications where the molecule can be used in a way that minimizes its environmental impact. This includes its use in recyclable materials or in processes that generate minimal waste.
Q & A
Q. What are the most efficient synthetic routes for 2-(3-Thienyl)nicotinaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using methods adapted from nicotinaldehyde derivatives. For example:
- Nitrile Reduction : Flow chemistry techniques, such as the reduction of nitriles to aldehydes using hydrogenation catalysts under controlled conditions, offer high efficiency and scalability .
- Cross-Coupling Reactions : Palladium-catalyzed coupling between thienyl groups and pyridine aldehydes may enhance regioselectivity. Reaction parameters like temperature (e.g., −30°C to −40°C for lithiation steps) and solvent choice (e.g., THF for organometallic intermediates) critically affect yields .
- Quality Control : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients optimized for polar aldehyde groups.
Q. What spectroscopic and computational methods are recommended to confirm the structure of this compound?
- NMR Spectroscopy : Analyze - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thienyl/pyridine aromatic signals. Coupling patterns distinguish substitution positions (e.g., 3-thienyl vs. 2-thienyl) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (CHNOS, MW 189.23) and fragmentation patterns .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., M06/6-311G(d,p)) predict electronic properties and vibrational frequencies, which can be cross-validated with experimental IR data .
Q. How should this compound be stored to ensure stability, and what are its incompatible materials?
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Incompatible Materials : Avoid strong oxidizers, bases, and reducing agents. Aldehydes may react with amines (e.g., forming Schiff bases) or undergo disproportionation in alkaline conditions .
Advanced Research Questions
Q. How does this compound interact with NAD biosynthesis pathways, and what are its implications in cancer research?
- NAD Precursor Activity : Nicotinaldehyde derivatives can bypass NAMPT inhibition (e.g., by APO866) in leukemia cells, restoring NAD levels and abrogating cytotoxicity. This is dose-dependent, with EC values ~0.47 µM in vitro .
- Enzymatic Conversion : Aldehyde dehydrogenases (ALDH) or alcohol dehydrogenases (ADH) may oxidize the aldehyde group to nicotinic acid (NA), a direct NAD precursor. However, the exact enzymes involved remain under investigation .
- Therapeutic Implications : Co-administration with NAMPT inhibitors in xenograft models reverses antitumor effects, suggesting caution in combinatorial therapies .
Q. What strategies optimize the synthesis of this compound derivatives for nonlinear optical (NLO) applications?
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine, chlorine) to enhance polarizability. For example, 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) shows improved NLO properties due to charge transfer interactions .
- DFT-Guided Design : Computational screening (e.g., hyperpolarizability calculations) identifies candidates with high NLO activity. M06/6-311G(d,p) basis sets reliably predict molecular dipole moments and polarizabilities .
- Crystallization : Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH) yields single crystals for X-ray diffraction, confirming π-stacking interactions critical for NLO performance .
Q. What are the toxicological profiles of this compound in preclinical models, and how do they inform safety protocols?
- In Vivo Safety : In murine xenograft models, doses up to 30 mg/kg show no acute toxicity (e.g., no weight loss or lethargy). Histopathological assessments of liver/kidney function are recommended for long-term studies .
- In Vitro Cytotoxicity : At ≤10 µM, the compound is non-toxic to leukemia cells but protects them from NAMPT inhibitor-induced apoptosis. Use lower concentrations (≤1 µM) in co-treatment assays to avoid confounding results .
- Handling Precautions : Wear nitrile gloves and eye protection. Avoid inhalation; use fume hoods for powder handling .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
